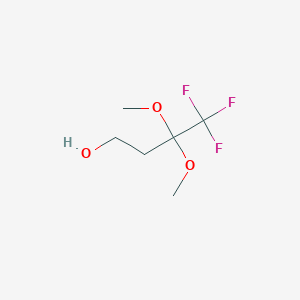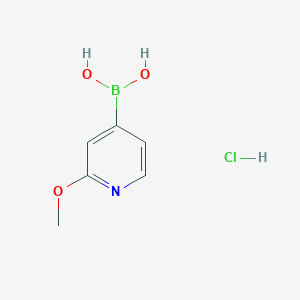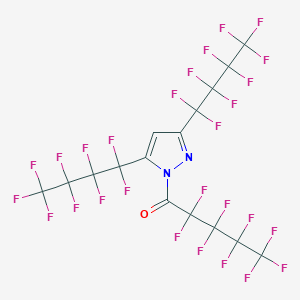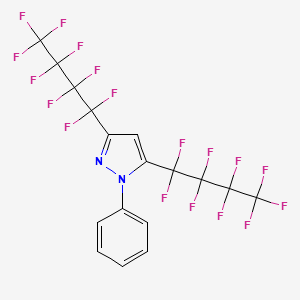![molecular formula C22H16BF4N3 B3040760 1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate CAS No. 237417-73-1](/img/structure/B3040760.png)
1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate
Descripción general
Descripción
1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound belongs to the class of triazoloquinolines, which are known for their potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the triazoloquinoline core. The final step involves the quaternization of the nitrogen atom in the triazole ring with tetrafluoroboric acid to form the tetrafluoroborate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced triazoloquinoline derivatives.
Substitution: Formation of substituted triazoloquinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties
Mecanismo De Acción
The mechanism of action of 1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The triazoloquinoline core is known to interact with DNA and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazolo[4,5-b]quinoline: Another triazoloquinoline derivative with similar biological activities.
1,2,4-Triazolo[4,3-a]quinoline: Known for its antimicrobial and anticancer properties.
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline: Exhibits similar chemical reactivity and biological activities.
Uniqueness
1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate is unique due to its specific structural features, such as the presence of the triazole ring fused to the quinoline core and the tetrafluoroborate counterion. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1,3-diphenyltriazolo[1,5-a]quinolin-10-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N3.BF4/c1-3-10-18(11-4-1)22-21-16-15-17-9-7-8-14-20(17)24(21)25(23-22)19-12-5-2-6-13-19;2-1(3,4)5/h1-16H;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWHMJYGLXTFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=NN([N+]3=C2C=CC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BF4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040682.png)

![2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040685.png)








